molecular formula C9H7N3O3S B1435270 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 34259-37-5

2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1435270
CAS RN: 34259-37-5
M. Wt: 237.24 g/mol
InChI Key: BSNMARZSUWBEES-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

A Michael addition-type reaction was proposed for the detection of the formed products . In this reaction, the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Reactivity

The compound is used as a precursor in the synthesis of novel heterocyclic compounds. For instance, it has been involved in the preparation of various pyridothienopyrimidines and related fused systems, showcasing its versatility in creating complex molecular structures with potential biological activities. The synthesis of these derivatives often involves reactions with carbonyl compounds, highlighting the reactivity of the core pyridopyrimidine structure towards different synthetic routes (Bakhite, Al‐Sehemi, & Yamada, 2005).

Medicinal Chemistry Applications

Research into the antimicrobial and antifungal properties of derivatives of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has been conducted, with some compounds showing promising activities against a range of microbial strains. This highlights the potential for these derivatives in developing new antimicrobial agents with specific mechanisms of action (Kolisnyk et al., 2015).

Chemical Properties and Structure-Activity Relationships

The study of the chemical properties and structural analysis of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives helps in understanding the influence of different substituents on the molecule's reactivity and biological activity. Quantum chemical studies, for example, have provided insights into the electronic structure, reactivity, and mechanism of substitution reactions, which are crucial for designing compounds with targeted properties (Mamarahmonov et al., 2014).

Heterocyclic Chemistry

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These activities underscore the importance of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid in heterocyclic chemistry, providing foundational structures for the development of new compounds with potential applications in various fields of chemistry and biology (Nishimura et al., 2011).

Safety And Hazards

Users should wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMARZSUWBEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)C(=CNC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

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